Miconazole Impurity B

Descripción general

Descripción

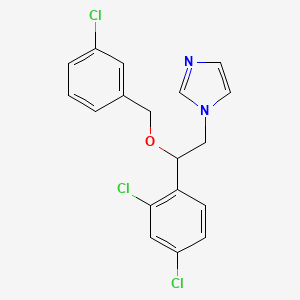

Miconazole Impurity B, also known as 1-[(2RS)-2-[[(4-chlorophenyl)methyl]oxy]-2-(2,4-dichlorophenyl)ethyl]-1H-imidazole, is a chemical compound that is structurally related to the antifungal agent miconazole. It is one of the impurities that can be found during the synthesis and production of miconazole. This compound is of interest in pharmaceutical research and quality control to ensure the purity and efficacy of miconazole-based medications .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Miconazole Impurity B involves the reaction of 2,4-dichlorobenzyl chloride with 1H-imidazole in the presence of a base, such as sodium hydroxide, to form the intermediate compound. This intermediate is then reacted with 4-chlorobenzyl alcohol under specific conditions to yield this compound .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature, pressure, and pH, to optimize yield and minimize the formation of other impurities. High-performance liquid chromatography (HPLC) is commonly used to monitor the purity of the final product .

Análisis De Reacciones Químicas

Types of Reactions

Miconazole Impurity B undergoes various chemical reactions, including:

Oxidation: It can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur, particularly at the chlorinated aromatic rings.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Sodium hydroxide or other strong bases in polar solvents.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted imidazole derivatives.

Aplicaciones Científicas De Investigación

Pharmaceutical Formulations

Miconazole, including its impurities, is primarily utilized in topical formulations for treating skin infections caused by fungi such as Candida and dermatophytes. The presence of impurities like Miconazole Impurity B can influence the efficacy and safety profile of these formulations.

Table 1: Comparative Efficacy of Miconazole Formulations

| Formulation Type | Active Ingredient | MIC against Candida albicans | Observations |

|---|---|---|---|

| Conventional Cream | Miconazole | 0.5 μg/mL | Standard treatment |

| Microemulsion | Miconazole Nitrate | 0.25 μg/mL | Enhanced penetration |

| Cationic Nanoemulsion | Miconazole Nitrate | 0.5 μg/mL | Improved stability and efficacy |

The above table summarizes the Minimum Inhibitory Concentration (MIC) values for various formulations of miconazole. Notably, microemulsions have shown enhanced antifungal activity compared to conventional creams, suggesting that formulation type significantly impacts therapeutic effectiveness .

Transdermal Delivery Systems

Recent studies have focused on developing innovative delivery systems to enhance the transdermal absorption of miconazole. For instance, cationic nanoemulsions have been shown to improve drug permeation through the skin, thereby increasing bioavailability and therapeutic effectiveness.

Case Study: Cationic Nanoemulsion Formulation

- Objective: To evaluate the pharmacokinetic profile of a cationic nanoemulsion carrying miconazole.

- Methodology: The study utilized a rat model to assess drug absorption and efficacy.

- Results: The optimized formulation demonstrated significant improvement in drug delivery compared to traditional methods, with a retention time of 6 minutes during HPLC analysis .

Toxicological Studies

Understanding the safety profile of miconazole and its impurities is essential for regulatory compliance and patient safety. Toxicological studies have examined the effects of high doses of miconazole in animal models.

Table 2: Toxicity Observations from Animal Studies

| Study Type | Dose (mg/kg) | Primary Findings |

|---|---|---|

| Hamster Cheek Pouch Study | 1000 | High mortality; systemic exposure noted |

| Local Lymph Node Assay | Varies | Indicated local toxicity |

In one study involving hamsters, repeated administration of miconazole at high doses resulted in significant adverse effects, including mortality due to systemic exposure . Such findings underscore the importance of monitoring impurities like this compound during formulation development.

Analytical Method Development

The detection and quantification of miconazole and its impurities are critical for quality control in pharmaceutical manufacturing. Advanced chromatographic techniques have been developed to analyze these compounds effectively.

Example Methodology: HPLC Analysis

- Column: Thermo Scientific Hypersil Gold C18

- Mobile Phase: Acetonitrile–methanol–ammonium acetate

- Flow Rate: 2.5 mL/min

- Detection Wavelength: 235 nm

This method has demonstrated high specificity and sensitivity for detecting miconazole and its associated impurities, providing a robust framework for quality assurance in pharmaceutical applications .

Mecanismo De Acción

The mechanism of action of Miconazole Impurity B is not as well-studied as that of miconazole itself. it is believed to interact with similar molecular targets, such as the inhibition of fungal cytochrome P450 14α-lanosterol demethylase. This inhibition disrupts the synthesis of ergosterol, a critical component of fungal cell membranes, leading to increased membrane permeability and cell death .

Comparación Con Compuestos Similares

Miconazole Impurity B can be compared with other similar compounds, such as:

Miconazole: The parent compound, used as an antifungal agent.

Econazole: Another imidazole derivative with similar antifungal properties.

Ketoconazole: A related compound with a broader spectrum of antifungal activity.

Clotrimazole: Another imidazole antifungal agent used in various formulations.

Uniqueness

This compound is unique in its specific structural modifications, which can influence its chemical reactivity and biological activity. Its presence as an impurity in miconazole formulations necessitates careful monitoring to ensure the safety and efficacy of the final pharmaceutical product .

Actividad Biológica

Miconazole Impurity B is a byproduct associated with the antifungal agent miconazole, a member of the imidazole class. Miconazole is primarily utilized for its antifungal properties, targeting various fungal pathogens, including Candida and Trichophyton. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological effects, and implications in clinical settings.

Miconazole functions by inhibiting ergosterol synthesis, a vital component of fungal cell membranes. This inhibition occurs through the blockade of cytochrome P450 enzymes, particularly 14-alpha-demethylase. The resulting disruption in ergosterol synthesis increases cell permeability, leading to cell death in susceptible fungi .

Table 1: Mechanistic Overview of Miconazole and Its Impurities

Pharmacological Profile

This compound exhibits a spectrum of biological activities similar to miconazole but may differ in potency and efficacy. It has been shown to retain antifungal properties against various strains of fungi.

Case Study: Antifungal Activity

In a study assessing the antifungal efficacy of miconazole and its impurities, this compound was tested against Candida albicans and Aspergillus niger. The minimum inhibitory concentration (MIC) values were recorded, demonstrating that while miconazole shows strong activity (0.5 μg/mL against Candida), impurities like this compound may exhibit reduced efficacy .

Clinical Applications

Miconazole is widely used in treating superficial fungal infections. Recent research has explored its use in novel formulations aimed at improving bioavailability and therapeutic efficacy. For instance, formulations utilizing nanostructured lipid carriers have been developed to enhance miconazole's solubility and absorption .

Table 2: Clinical Applications of Miconazole

Research Findings

Recent studies have focused on developing analogs based on the miconazole scaffold for enhanced activity against resistant strains such as Naegleria fowleri. These analogs maintained potent binding affinity to the target enzyme while improving brain permeability in animal models .

Table 3: Summary of Key Research Findings

Propiedades

IUPAC Name |

1-[2-[(3-chlorophenyl)methoxy]-2-(2,4-dichlorophenyl)ethyl]imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15Cl3N2O/c19-14-3-1-2-13(8-14)11-24-18(10-23-7-6-22-12-23)16-5-4-15(20)9-17(16)21/h1-9,12,18H,10-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNHJMCHVLKBRPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)COC(CN2C=CN=C2)C3=C(C=C(C=C3)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15Cl3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.